molecular formula C9H3Cl2F3 B8485334 1,2-DICHLORO-3-(TRIFLUOROPROP-1-YN-1-YL)BENZENE

1,2-DICHLORO-3-(TRIFLUOROPROP-1-YN-1-YL)BENZENE

Cat. No.: B8485334
M. Wt: 239.02 g/mol
InChI Key: KHJPQZLUHSVDEE-UHFFFAOYSA-N
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Description

1,2-DICHLORO-3-(TRIFLUOROPROP-1-YN-1-YL)BENZENE is an organic compound that belongs to the class of halogenated aromatic hydrocarbons This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-DICHLORO-3-(TRIFLUOROPROP-1-YN-1-YL)BENZENE can be achieved through several synthetic routes. One common method involves the halogenation of a precursor benzene compound followed by the introduction of the trifluoropropynyl group. The reaction conditions typically include the use of halogenating agents such as chlorine or bromine, and the reactions are often carried out under controlled temperatures and pressures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These methods allow for the efficient and consistent production of the compound, with careful monitoring of reaction parameters to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-DICHLORO-3-(TRIFLUOROPROP-1-YN-1-YL)BENZENE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of halogen atoms.

    Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being carefully controlled.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzene derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: In industrial applications, it may be used as a precursor for the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 1,2-DICHLORO-3-(TRIFLUOROPROP-1-YN-1-YL)BENZENE exerts its effects depends on its interaction with molecular targets. For example, in biological systems, the compound may bind to specific enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved in these interactions can be studied using techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2-DICHLORO-3-(TRIFLUOROPROP-1-YN-1-YL)BENZENE include other halogenated aromatic hydrocarbons, such as:

  • 2,3-Dichlorobenzene
  • 3,3,3-Trifluoropropynylbenzene
  • 2,3-Dichloro-1,1,1-trifluoropropane

Uniqueness

What sets this compound apart from these similar compounds is the specific combination of chlorine and fluorine atoms along with the propynyl group. This unique structure imparts distinct chemical properties, such as reactivity and stability, which can be leveraged in various applications.

Properties

Molecular Formula

C9H3Cl2F3

Molecular Weight

239.02 g/mol

IUPAC Name

1,2-dichloro-3-(3,3,3-trifluoroprop-1-ynyl)benzene

InChI

InChI=1S/C9H3Cl2F3/c10-7-3-1-2-6(8(7)11)4-5-9(12,13)14/h1-3H

InChI Key

KHJPQZLUHSVDEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C#CC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
FC(F)(F)C(Cl)=Cc1cccc(Cl)c1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 31.7 g of (2-chloro-3,3,3-trifluoropropen-1-yl)-2,3-dichlorobenzene in 50 ml of tert-butanol, there is added dropwise at RT a solution of 14.1 g of potassium tert-butylate in 750 ml of tert-butanol in such a manner that the temperature of the reaction solution does not exceed 30° C. After continued stirring at RT for 18 h, the mixture is taken up in ice-water and extracted with ether. The organic phases are combined, washed with water and sodium chloride solution, and concentrated by evaporation. There is thus obtained, after distillation in vacuo, 2,3-dichloro-(3,3,3-trifluoropropyn-1-yl)-benzene in the form of colourless oil, b.p. 92°-98° C. at 22 mb (compound No. 2.27).
Name
(2-chloro-3,3,3-trifluoropropen-1-yl)-2,3-dichlorobenzene
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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